molecular formula C13H7ClF2O2 B6400202 4-Chloro-3-(2,6-difluorophenyl)benzoic acid CAS No. 1261950-42-8

4-Chloro-3-(2,6-difluorophenyl)benzoic acid

Cat. No.: B6400202
CAS No.: 1261950-42-8
M. Wt: 268.64 g/mol
InChI Key: DLAMEHPVQKVEKF-UHFFFAOYSA-N
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Description

4-Chloro-3-(2,6-difluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chloro group at the 4th position and two fluoro groups at the 2nd and 6th positions on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2,6-difluorophenyl)benzoic acid typically involves the reaction of 2,6-difluorobenzene with 4-chlorobenzoic acid under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a solvent like dimethylformamide. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2,6-difluorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-Chloro-3-(2,6-difluorophenyl)benzoic acid is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,6-difluorophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,6-difluorophenylboronic acid
  • Methyl 4-bromo-3-(2,6-difluorophenyl)diazenyl benzoate
  • 2,6-Difluorobenzoic acid

Uniqueness

4-Chloro-3-(2,6-difluorophenyl)benzoic acid is unique due to the specific arrangement of the chloro and fluoro groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-chloro-3-(2,6-difluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-9-5-4-7(13(17)18)6-8(9)12-10(15)2-1-3-11(12)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAMEHPVQKVEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689704
Record name 6-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-42-8
Record name 6-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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